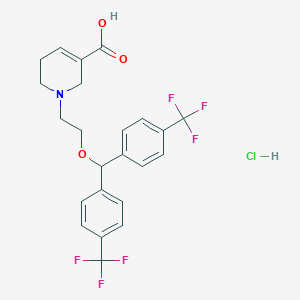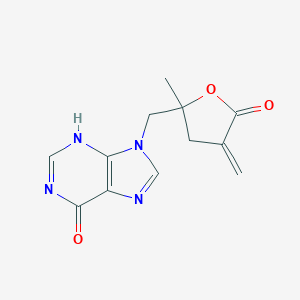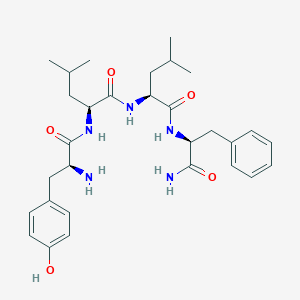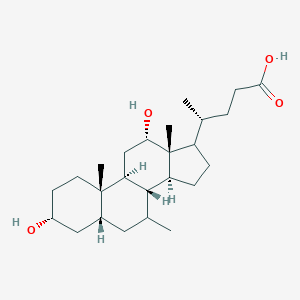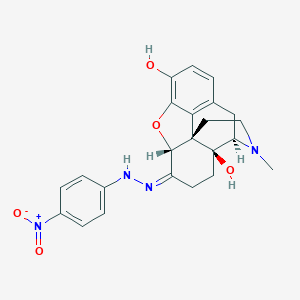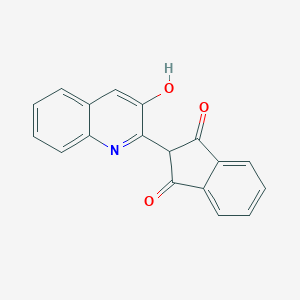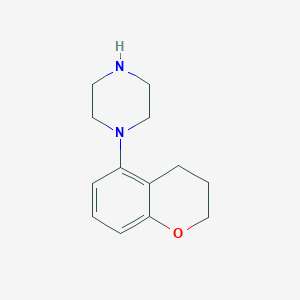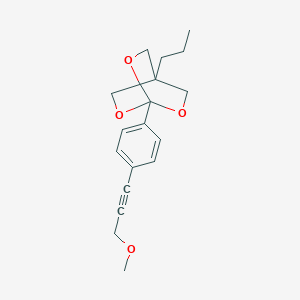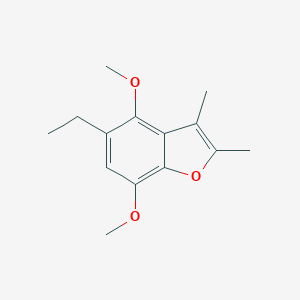
Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- is a chemical compound that belongs to the class of benzofuran derivatives. It has been studied for its potential applications in scientific research due to its unique properties. This compound is synthesized using various methods, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- is not fully understood. However, it has been found to interact with various enzymes and receptors in the body. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to interact with the serotonin receptor, which is involved in regulating mood and behavior.
Effets Biochimiques Et Physiologiques
Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- has been found to have several biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may help to protect cells from damage caused by oxidative stress. It has also been found to have antifungal and antibacterial properties, which may make it useful in the treatment of infections. Furthermore, it has been found to have antitumor properties, which may make it useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- in lab experiments is its unique electronic properties. It has been found to have a high electron affinity and a low ionization potential, which makes it useful in the field of organic electronics. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl-. One direction is the further exploration of its potential applications in the field of organic electronics. Another direction is the study of its potential use as an anti-inflammatory and antioxidant agent. Furthermore, the study of its potential use in the treatment of cancer and infections is an area of future research. Finally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with unique properties.
Méthodes De Synthèse
Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- can be synthesized using various methods. The most commonly used method is the Friedel-Crafts acylation reaction. In this reaction, 4,7-dimethoxy-2,3-dimethylbenzene is reacted with ethyl chloroformate and aluminum chloride to form the desired product. Another method involves the condensation of 4,7-dimethoxy-2,3-dimethylbenzene with ethyl oxalyl chloride and aluminum chloride. Both of these methods have been found to be effective for synthesizing Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl-.
Applications De Recherche Scientifique
Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- has been studied for its potential applications in scientific research. It has been found to have several biological activities, including antifungal, antibacterial, and antitumor properties. This compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Furthermore, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Propriétés
Numéro CAS |
19672-12-9 |
|---|---|
Nom du produit |
Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- |
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
5-ethyl-4,7-dimethoxy-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C14H18O3/c1-6-10-7-11(15-4)14-12(13(10)16-5)8(2)9(3)17-14/h7H,6H2,1-5H3 |
Clé InChI |
LDSJJYXJWVKEGX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C2C(=C1OC)C(=C(O2)C)C)OC |
SMILES canonique |
CCC1=CC(=C2C(=C1OC)C(=C(O2)C)C)OC |
Autres numéros CAS |
19672-12-9 |
Synonymes |
5-Ethyl-4,7-dimethoxy-2,3-dimethylbenzofuran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



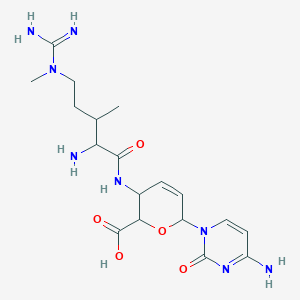
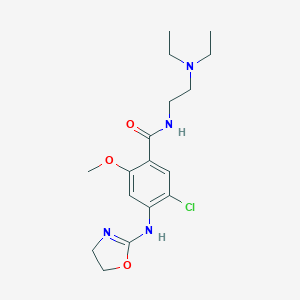
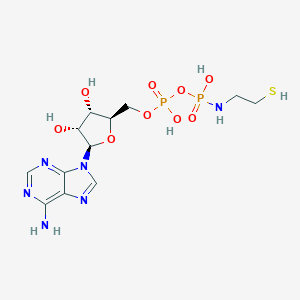
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
